Product packaging for Arsenazo III sodium(Cat. No.:CAS No. 138608-19-2)

Arsenazo III sodium

Cat. No.: B593106
CAS No.: 138608-19-2
M. Wt: 799.353
InChI Key: FFKWACVWLYADFB-MPSKQRMOSA-N
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Description

Arsenazo III sodium salt is a synthetic, anionic azo dye and metallochrome indicator renowned for its ability to form colorful, stable complexes with metal cations . It is highly specific for calcium, producing a distinct absorbance peak in the 600-660 nm range upon binding, which allows for the spectrophotometric determination of micromolar amounts of calcium in samples such as blood plasma, serum, and urine . Beyond clinical applications, this reagent is a well-established tool in fundamental life science research, having been used historically for measuring intracellular Ca2+ levels in live neurons and other cell types . The mechanism of action involves the chelation of calcium ions by the dye molecule, resulting in a measurable shift in its absorption spectrum, thereby providing a quantitative readout of calcium concentration . While its primary use is for calcium, Arsenazo III is also capable of detecting other metal ions, including lanthanides, actinides, uranium, and thorium in environmental and research contexts . Researchers should note that Arsenazo III is classified as toxic if swallowed or inhaled and is very toxic to aquatic life . Appropriate safety precautions, including the use of personal protective equipment and adherence to proper disposal protocols, must be observed to prevent personal injury and environmental contamination . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18As2N4NaO14S2 B593106 Arsenazo III sodium CAS No. 138608-19-2

Properties

InChI

InChI=1S/C22H18As2N4O14S2.Na/c29-21-18-11(9-16(43(37,38)39)19(21)27-25-14-7-3-1-5-12(14)23(31,32)33)10-17(44(40,41)42)20(22(18)30)28-26-15-8-4-2-6-13(15)24(34,35)36;/h1-10,29-30H,(H2,31,32,33)(H2,34,35,36)(H,37,38,39)(H,40,41,42);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQJUAYGHTVGRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=CC=C4[As](=O)(O)O)O)O)[As](=O)(O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18As2N4NaO14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

799.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62337-00-2, 138608-19-2
Record name 2,7-Naphthalenedisulfonic acid, 3,6-bis[2-(2-arsonophenyl)diazenyl]-4,5-dihydroxy-, sodium salt (1:2)
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URL https://commonchemistry.cas.org/detail?cas_rn=62337-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Arsenazo III sodium
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Synthetic Strategies and Chemical Modification

Purity Assessment Methodologies and their Impact on Reagent Performance

The purity of Arsenazo III is paramount to its performance as an analytical reagent, as impurities can lead to spectral interference and inaccurate results. gyanvihar.org Commercial preparations of Arsenazo III can have purities ranging from as low as 80% to as high as 98%. cdnsciencepub.com The presence of impurities, such as unreacted starting materials like o-aminophenylarsonic acid or byproducts from the synthesis, can significantly affect the accuracy of metal ion determinations.

Several methods are employed to assess the purity of Arsenazo III, with spectrophotometric titration being a common and effective technique. cdnsciencepub.com This method involves titrating a solution of Arsenazo III with a standardized solution of a metal ion, such as calcium, and monitoring the change in absorbance at a specific wavelength. cdnsciencepub.com The purity is then calculated based on the stoichiometry of the metal-dye complex. cdnsciencepub.com For instance, spectrophotometric titrations of commercial Arsenazo III as the free acid and as the sodium salt with a standard calcium solution have been used to determine purities. cdnsciencepub.com

Another approach to purity assessment involves measuring the ratio of absorbance at the wavelength of maximum absorbance for the uncomplexed dye (around 535-540 nm) to that of the metal-complexed form (typically 600-665 nm). cdnsciencepub.com This ratio can provide a quick screening of the dye's purity. cdnsciencepub.com

The impact of impurities on reagent performance is significant. For example, calcium is a common impurity in commercial Arsenazo III due to its use in the synthesis process. This can be particularly problematic when using Arsenazo III for the determination of calcium in biological or environmental samples. Therefore, purification techniques such as ion exchange chromatography are often necessary to remove these cationic impurities and obtain a higher purity reagent. A protocol involving a Dowex 50W-X4 cation exchange resin has been described for this purpose.

Table 1: Purity Assessment of Commercial Arsenazo III

Purity Assessment MethodPrincipleCommon Impurities DetectedImpact on Performance
Spectrophotometric Titration Titration with a standard metal solution (e.g., Ca²⁺) and monitoring absorbance changes. cdnsciencepub.comUnreacted starting materials, byproducts. Inaccurate quantification of target metal ions.
Absorbance Ratio Measurement of the ratio of absorbance at λmax of the free dye to the metal-complexed dye. cdnsciencepub.comIndicates the presence of non-complexing species.Reduced sensitivity and altered spectral properties.
Potentiometric Titration Titration with a standardized base (e.g., NaOH) to determine the number of acidic functional groups. oregonstate.eduIncomplete synthesis or presence of other acidic/basic compounds.Affects the stoichiometry of metal chelation.

Derivatization Approaches for Enhanced Analytical Characteristics

Chemical derivatization of Arsenazo III can be employed to enhance its analytical characteristics, such as sensitivity and selectivity. mdpi.com While direct derivatization of the Arsenazo III molecule itself is not extensively reported, the concept of derivatization is central to its function as a chromogenic reagent that forms colored derivatives with metal ions. rjpbcs.com The formation of these metal complexes, which are essentially in-situ derivatives, is the basis of its analytical application. rjpbcs.com

The complexation behavior of Arsenazo III is highly dependent on pH. By controlling the pH of the solution, the selectivity for certain metal ions can be significantly improved. For instance, in acidic media (pH 1.7–2.5), Arsenazo III forms stable complexes with uranium (VI) and thorium (IV), while near-neutral pH (6.4–8.0) is optimal for rare earth metals. asm.org This pH-dependent selectivity can be considered a form of in-situ derivatization, where the protonation state of the dye molecule is altered to favor binding with specific cations.

Furthermore, the integration of Arsenazo III into different chemical environments can be seen as a form of derivatization to enhance its analytical utility. For example, immobilizing Arsenazo III on a solid support, such as an agarose (B213101) membrane, creates a new chemical entity with altered properties. researchgate.net This immobilized derivative can be used to fabricate optical sensors for the selective determination of ions like UO₂²⁺. researchgate.net The immobilization process effectively "derivatizes" the Arsenazo III by covalently linking it to a polymer matrix, which can improve its stability and reusability. researchgate.net

Table 2: Influence of pH on Arsenazo III Complexation (In-situ Derivatization)

Metal IonOptimal pH Range for ComplexationWavelength of Maximum Absorbance (λmax) of ComplexReference
Uranium (VI) 1.7 - 2.5653 nm
Thorium (IV) 1.7 - 2.5665 nm osti.gov
Calcium (Ca²⁺) 4.1 / 8.4652 nm oregonstate.edu
Manganese (Mn²⁺) 7.2620 nm rjpbcs.com
Iron (Fe²⁺) 5.5560 nm rjpbcs.com
Cobalt (Co²⁺) 7.2622 nm rjpbcs.com
Rare Earth Elements (e.g., La³⁺) 2.7 - 2.8 / 6.4 - 8.0650 nm nih.gov
Lead (Pb²⁺) 5.0664.6 nm researchgate.net

Integration into Novel Chemical Systems

The unique properties of Arsenazo III have led to its integration into various novel chemical systems, expanding its applications beyond simple spectrophotometric analysis in solution.

One significant area of development is the creation of optical sensors. By immobilizing Arsenazo III onto transparent solid supports like agarose or polymer films, selective and sensitive optical sensors for metal ions can be fabricated. researchgate.netiupac.org These sensors exhibit a distinct color change upon exposure to the target analyte, allowing for visual or instrumental detection. researchgate.net For example, an optical sensor for UO₂²⁺ was developed by chemically immobilizing Arsenazo III on a transparent agarose membrane. researchgate.net This approach offers advantages in terms of reusability and the potential for in-situ monitoring. researchgate.net

Another innovative application involves the functionalization of nanoparticles. Gold nanoparticles (AuNPs) have been functionalized with Arsenazo III to create new sensors for the selective detection of uranyl ions. researchgate.net In this system, the Arsenazo III is immobilized on the surface of the AuNPs, and the coordination interaction between the functionalized nanoparticles and the uranyl ion leads to a detectable signal. researchgate.net

Flow-based analytical techniques, such as flow injection analysis (FIA) and sequential injection analysis (SIA), have also benefited from the integration of Arsenazo III. mdpi.comscirp.org These automated systems allow for high-throughput analysis with reduced reagent consumption. researchgate.netresearchgate.net In these systems, Arsenazo III is used as a chromogenic reagent for the spectrophotometric determination of ions like lead and calcium. researchgate.netscirp.org The reproducible timing and mixing in flow analysis systems are particularly advantageous when working with reagents like Arsenazo III. mdpi.com

Furthermore, Arsenazo III has been incorporated into systems for studying biological processes. It has been used to prepare and characterize macromolecular magnetic resonance contrast agents by linking bovine serum albumin to gadolinium. nih.gov The dye was used to monitor for the presence of free gadolinium during the preparation process. nih.gov

Table 3: Integration of Arsenazo III into Novel Chemical Systems

Novel SystemPrincipleApplicationKey AdvantageReference
Optical Sensors Immobilization of Arsenazo III on a solid support (e.g., agarose membrane). researchgate.netSelective determination of metal ions (e.g., UO₂²⁺). researchgate.netReusability, potential for in-situ monitoring. researchgate.netiupac.org
Functionalized Nanoparticles Immobilization of Arsenazo III on gold nanoparticles (AuNPs). researchgate.netSelective detection of uranyl ions. researchgate.netEnhanced sensitivity and selectivity. researchgate.net
Flow Injection Analysis (FIA) Use of Arsenazo III as a chromogenic reagent in an automated flow system. researchgate.netDetermination of lead in gasoline. researchgate.netHigh throughput, reduced reagent consumption. mdpi.comresearchgate.net
Sequential Injection Analysis (SIA) Spectrophotometric determination of calcium in serum using Arsenazo III. scirp.orgClinical analysis of serum calcium. scirp.orgAutomation, low sample and reagent volumes. scirp.org
Magnetic Resonance Contrast Agents Monitoring free gadolinium during the synthesis of a Gd-BSA complex. nih.govPreparation of macromolecular contrast agents for MRI. nih.govQuality control in the synthesis of imaging agents. nih.gov

Spectroscopic and Photometric Principles of Arsenazo Iii Sodium Complexation

Spectrophotometric Characterization of Free Reagent and Metal Complexes

The interaction between Arsenazo III and metal ions leads to the formation of complexes with distinct spectral properties compared to the free reagent. This phenomenon is fundamental to its use in analytical chemistry.

The free Arsenazo III reagent typically exhibits a primary absorbance maximum (λmax) in the visible region around 530-540 nm. rjpbcs.comlboro.ac.ukgyanvihar.org Upon complexation with metal ions, a significant bathochromic shift (a shift to longer wavelengths) occurs, resulting in the appearance of one or two new absorption bands at higher wavelengths. This spectral shift provides a high-contrast signal for spectrophotometric measurements.

For instance, the complex of Arsenazo III with uranium(VI) in a perchloric acid medium shows an absorption maximum at 651 nm, a substantial shift from the reagent's peak at 531 nm. lboro.ac.uk Similarly, the thorium-Arsenazo III complex has an absorption maximum at 662 nm. tandfonline.com The complex with europium(III) exhibits a λmax at 655 nm, while the reagent blank's maximum absorption is at 537 nm, resulting in a large spectral shift of 118 nm. scispace.com

The complexation with divalent cations also produces notable shifts. The calcium-Arsenazo III complex shows two peaks around 600 nm and 650 nm. osti.govnih.gov The complex with lead has a maximum absorbance at 600 nm. nih.gov Complexes with transition metals like manganese (Mn²⁺), iron (Fe²⁺), and cobalt (Co²⁺) have been reported with absorption maxima at 620 nm, 560 nm, and 622 nm, respectively. rjpbcs.com

The magnitude of this shift and the position of the new absorbance maxima are dependent on several factors, including the specific metal ion, the pH of the solution, and the solvent medium. gyanvihar.orgnih.govnih.gov For example, the thorium-Arsenazo III complex shows two absorption peaks at 610 nm and 660 nm in diluted hydrochloric acid. szif.hu The pH is a critical parameter; the absorbance of the Ca²⁺-Arsenazo III complex is not detectable below pH 2.0 and reaches its maximum at pH 9.0. aami.org

Table 1: Absorbance Maxima (λmax) of Arsenazo III and its Metal Complexes

SpeciesAbsorbance Maximum (λmax)Medium/ConditionsCitation
Free Arsenazo III530 - 540 nmpH 2-9 rjpbcs.comlboro.ac.uk
Uranium(VI) Complex651 nm3 mol dm⁻³ HClO₄ lboro.ac.ukresearchgate.net
Uranium(VI) Complex651 nmpH 2.0 ± 0.1 lp.edu.ualpnu.ua
Uranium(IV) ComplexNot Specified4M HCl unt.edu
Thorium(IV) Complex662 nm8 mol·L⁻¹ HCl tandfonline.com
Thorium(IV) Complex654 nm2M HClO₄ akjournals.com
Thorium(IV) Complex660 nmDiluted HCl szif.hu
Rare Earth Element (La, Ce, Nd) Complexes660 nmpH 3 nih.gov
Europium(III) Complex655 nmpH 2.6 researchgate.net
Calcium(II) Complex~600 nm and 650 nmpH 4.6 osti.govcdnsciencepub.com
Lead(II) Complex600 nmpH 4-8 nih.govrjpn.org
Manganese(II) Complex620 nmpH 7.2 rjpbcs.com
Iron(II) Complex560 nmpH 5.5 rjpbcs.com
Cobalt(II) Complex622 nmpH 7.2 rjpbcs.com

Molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a critical parameter in quantitative spectrophotometry. The complexes of Arsenazo III with various metals exhibit high molar absorptivities, which contributes to the high sensitivity of analytical methods using this reagent.

Studies have reported a wide range of molar absorptivity values for different Arsenazo III-metal complexes, reflecting the strong absorbance of these species.

Thorium (Th⁴⁺) : The Th⁴⁺-Arsenazo III complex shows a very high molar absorptivity. In a 2M perchloric acid solution, a value of 3.07 x 10⁵ M⁻¹cm⁻¹ at 654 nm has been reported. akjournals.com In 8 mol·L⁻¹ hydrochloric acid, the apparent molar absorption coefficient was found to be 9.95 × 10⁴ L·mol⁻¹·cm⁻¹ at 662 nm. tandfonline.com Another study in diluted hydrochloric acid reported a value of 9.74 x 10⁴ cm⁻¹·mol⁻¹·L at 660 nm. szif.hu

Uranium (U) : For the uranium(VI) complex in 3 mol dm⁻³ perchloric acid, the molar absorptivity is 1.45 x 10⁵ mol⁻¹dm³cm⁻¹ at 651 nm. researchgate.net In a different study at pH 2.0, the molar absorptivity for the U(VI) complex was determined to be 4.45 x 10⁴ mol⁻¹cm⁻¹. lp.edu.ualpnu.ua

Alkaline Earth Metals : The molar absorptivities for calcium, strontium, and barium complexes at 650 nm are reported as 4.40 x 10⁴, 4.00 x 10⁴, and 3.65 x 10⁴ L·mol⁻¹·cm⁻¹, respectively. nih.gov

Lead (Pb²⁺) : The complex with lead has a molar absorptivity of 2.8 x 10⁴ L·mol⁻¹·cm⁻¹ at 600 nm in the pH range of 4-8. nih.gov

Europium (Eu³⁺) : The Eu(III) complex has a molar absorptivity of 5.5 x 10⁴ cm⁻¹·mol⁻¹·dm³ at 655 nm. researchgate.net

These high molar absorptivity values underscore the sensitivity of Arsenazo III as a chromogenic reagent, allowing for the detection of metals at very low concentrations.

Table 2: Molar Absorptivity (ε) of Various Arsenazo III-Metal Complexes

Metal IonMolar Absorptivity (ε)Wavelength (nm)Citation
Thorium(IV)3.07 x 10⁵ M⁻¹cm⁻¹654 akjournals.com
Thorium(IV)9.95 x 10⁴ L·mol⁻¹·cm⁻¹662 tandfonline.com
Uranium(VI)1.45 x 10⁵ mol⁻¹dm³cm⁻¹651 researchgate.net
Uranium(VI)4.45 x 10⁴ mol⁻¹cm⁻¹651 lp.edu.ualpnu.ua
Calcium(II)4.40 x 10⁴ L·mol⁻¹·cm⁻¹650 nih.gov
Strontium(II)4.00 x 10⁴ L·mol⁻¹·cm⁻¹650 nih.gov
Barium(II)3.65 x 10⁴ L·mol⁻¹·cm⁻¹650 nih.gov
Lead(II)2.8 x 10⁴ L·mol⁻¹·cm⁻¹600 nih.gov
Europium(III)5.5 x 10⁴ cm⁻¹·mol⁻¹·dm³655 researchgate.net

Dual-wavelength spectrophotometry is an advanced analytical technique employed to enhance selectivity and correct for background interference in complex samples. This method involves measuring the absorbance at two different wavelengths and using the difference in absorbance (ΔA) for quantification.

This technique is particularly useful with Arsenazo III for several reasons:

Correction for Reagent Absorbance : It can effectively minimize the interference from the absorbance of the uncomplexed Arsenazo III reagent, especially when the reagent concentration is high or variable.

Minimizing Matrix Effects : It helps to correct for background absorbance from other components in the sample matrix, such as turbidity or other colored species, improving the accuracy of the measurement. iaea.org

Compensating for Impurities : It can be used to compensate for impurities in the indicator itself, such as residual calcium contamination in the Arsenazo III reagent. cdnsciencepub.com

A study on the determination of uranium in ores utilized a dual-wavelength method with a measuring wavelength of 653.0 nm and a reference wavelength of 607.5 nm. iaea.org At these two wavelengths, the interference from calcium was fully eliminated because its complex had equivalent absorbance at both wavelengths. iaea.org Another application involved determining free calcium, where a dual-wavelength procedure compensated for calcium contamination in the Arsenazo III reagent and other solutions. cdnsciencepub.com An isosbestic point, where the molar absorptivity of two or more species is the same, is often chosen as the reference wavelength. For the Ca²⁺-Arsenazo III system, 458 nm was identified as an isosbestic point. cdnsciencepub.com

Quantitative Analytical Methodologies

The distinct photometric properties of Arsenazo III complexes form the basis for robust quantitative analytical methods. These methods are characterized by their adherence to established photometric laws and their high sensitivity.

A fundamental principle for quantitative spectrophotometry is Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The metal complexes of Arsenazo III generally exhibit good adherence to Beer's Law over specific concentration ranges, known as the linear dynamic range.

The Uranium(VI)-Arsenazo III complex obeys Beer's law up to a concentration of 16 µg/g in a perchloric acid medium. researchgate.net Another method for uranium(VI) reported a linear range of 0.1–10 μg⋅g⁻¹. lp.edu.ualpnu.ua For uranium(IV), the linear range is 0 to 2 µg/mL. unt.edu

For Thorium(IV) , a good linear relationship (R² = 0.9986) between absorbance at 662 nm and concentration was observed. tandfonline.com Another study found that Beer's law is obeyed in the range of 1–60 µg/g of thorium. akjournals.com

The Europium(III) complex was found to obey Beer's law in the range from 0 to 2 mg·dm⁻³. researchgate.net

In a microfluidic chip application for calcium determination, a linear range from 1.62–9.59 mg dL⁻¹ was obtained. rsc.org

Deviations from Beer's Law can occur at higher concentrations, often due to instrumental limitations or chemical effects such as the association of analyte molecules.

The high molar absorptivity of Arsenazo III complexes translates into very low detection and quantification limits, making it suitable for trace metal analysis.

For the determination of uranium in low-grade ores, a detection limit of 0.025 μg⋅g⁻¹ was achieved. lp.edu.ua Another method for uranium in various samples is applicable for concentrations in the range of 0.25-10.0 μg of U/L. iaea.org

In the analysis of rare-earth elements (La, Ce, Nd) by flow-injection analysis, detection limits were found to be 10.8 ng for Lanthanum, 11.0 ng for Cerium, and 9.4 ng for Neodymium in a 30 µL sample. nih.gov

A method for thorium analysis reported a detection limit of 0.1 μg. iaea.org

For calcium determination, the Arsenazo III method has been used to quantify minimal amounts, as low as 12.4–49.4 µmol/L, in various acidic solutions. nih.govkarger.com A microcontroller-based instrument for serum calcium reported a limit of detection (LOD) of 0.05 mM L⁻¹. aami.org

These low detection limits highlight the utility of Arsenazo III in various research applications, from environmental monitoring to clinical analysis. nih.goviaea.org

Optical Sensing Mechanisms

The optical sensing capabilities of Arsenazo III are rooted in the significant changes in its light-absorbing properties upon complexation with metal ions. These changes form the basis for both qualitative and quantitative analytical methods.

The fundamental principle behind the use of Arsenazo III as a colorimetric reagent is the visually perceptible color change that occurs upon its interaction with metal ions. linear.es This transduction is a direct consequence of the formation of a metal-ligand complex, which alters the electronic structure of the dye molecule and, consequently, its interaction with light.

Arsenazo III in its free form, typically in an aqueous solution, exhibits a specific color. For instance, in an aqueous solution, it has a characteristic color that is altered upon the introduction of metal ions. gyanvihar.org When a metal ion binds to the Arsenazo III molecule, a new chemical entity, the metal-Arsenazo III complex, is formed. This complex has a different electron distribution and energy level spacing compared to the free ligand.

This alteration in electronic structure leads to a shift in the wavelength of maximum absorbance (λmax) of the molecule. scispace.com The color of a solution is determined by the wavelengths of light it absorbs. A shift in the λmax to a different region of the visible spectrum results in a change in the perceived color of the solution. For example, the formation of a calcium-Arsenazo III complex at an acidic pH results in a color change, with the resulting blue-colored complex having its absorbance intensity proportional to the calcium concentration. linear.esatlas-medical.com Similarly, complexation with uranium (VI) ions results in a bluish-colored complex. scispace.com This distinct color change provides a straightforward and rapid method for the qualitative detection and quantitative measurement of metal ions. linear.es The intensity of the color formed is directly proportional to the concentration of the metal ion in the sample, allowing for quantification using spectrophotometry. atlas-medical.com

The interaction between Arsenazo III and a metal ion is a chelation process, where the metal ion is bound by multiple donor atoms within the Arsenazo III molecule. This chelation is the direct cause of the significant changes observed in the optical properties of the dye. The primary changes are a bathochromic shift (a shift to longer wavelengths) of the maximum absorbance (λmax) and an increase in the molar absorptivity (ε). scispace.com

The uncomplexed Arsenazo III molecule has a characteristic absorption spectrum in the visible region. For example, in an aqueous solution, it has a λmax at approximately 540 nm. gyanvihar.org Upon chelation with a metal ion, this peak shifts to a longer wavelength. The magnitude of this shift is dependent on the specific metal ion involved.

The chelation process restricts the conformational freedom of the Arsenazo III molecule and alters the energy of its molecular orbitals. This leads to a decrease in the energy difference between the ground state and the excited state of the electrons, resulting in the absorption of lower-energy (longer wavelength) light.

The following table summarizes the chelation-induced shifts in the absorption maxima for Arsenazo III with various metal ions:

AnalyteFree Arsenazo III λmax (nm)Metal-Arsenazo III Complex λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Uranium (U)531 scispace.com651 scispace.com1.45 x 10⁵ scispace.com
Uranium (U)531 lboro.ac.uk651 lboro.ac.ukNot specified
Uranium (U)Not specified653 Not specified
Copper (Cu)540 gyanvihar.org580 gyanvihar.org2.7 x 10³ gyanvihar.org
Copper (Cu)Not specified610 gyanvihar.orgNot specified
Aluminum (Al)Not specified560 researchgate.netNot specified
Cerium (Ce)Not specified653 scispace.com4.99 x 10⁴ scispace.com
Thorium (Th)Not specified654 researchgate.net3.07 x 10⁵ researchgate.net
Calcium (Ca)540 science.gov~610 and 660 science.govNot specified

This table is interactive. Users can sort and filter the data.

In addition to the bathochromic shift, chelation often leads to an increase in the molar absorptivity of the complex. This hyperchromic effect results in a more intensely colored solution, which enhances the sensitivity of analytical methods. The high molar absorptivity of many metal-Arsenazo III complexes allows for the detection and quantification of metal ions at very low concentrations. scispace.com For instance, the uranium-arsenazo-III complex exhibits a high molar absorptivity, contributing to the high sensitivity of this method for uranium determination. scispace.com

The stability of the formed complex is also a critical factor. The high stability of the uranium complex with Arsenazo III, for example, allows for its use in strongly acidic media, which can prevent the interference of other metals that form less stable complexes under such conditions. scispace.com The pH of the solution plays a crucial role in the complexation and the resulting optical properties, with different metal ions having optimal pH ranges for complex formation. researchgate.net

Mechanistic Investigations of Metal Ion Interactions

Stoichiometry of Metal-Arsenazo III Sodium Complexation

The combining ratio, or stoichiometry, of metal ions to Arsenazo III in a complex is a fundamental characteristic that can vary depending on the specific metal ion, its charge, and the solution conditions such as pH.

The stoichiometry of metal-Arsenazo III complexes has been a subject of extensive investigation, with various combining ratios reported for different cations. For divalent cations like Ca²⁺, the reported ratios have been inconsistent across studies, with observations of 1:1, 1:2, 2:1, and 2:2 (metal:ligand) complexes being cited. cdnsciencepub.com However, under controlled conditions, such as at pH 4.6, studies using both the molar ratio method and Job's method of continuous variations have confirmed the formation of a 1:1 complex between Ca²⁺ and Arsenazo III. cdnsciencepub.comresearchgate.net Similarly, a 1:1 stoichiometry has been determined for the complexes of Arsenazo III with Mg²⁺, Cu(II), and Al³⁺. gyanvihar.orgoregonstate.eduresearchgate.net

For trivalent and tetravalent cations, the complexation can be more varied. For instance, Bismuth(III) has been shown to form a 1:2 complex with Arsenazo III at a pH of 1.9. uobaghdad.edu.iq Thorium(IV) is capable of forming both 1:1 and 1:2 complexes. researchgate.net In contrast, Scandium(III) forms a 1:1 complex. rsc.org The nature of the metal ion and the experimental conditions play a decisive role in dictating the final structure of the complex.

Table 1: Reported Combining Ratios of Metal-Arsenazo III Complexes This table is interactive. Click on headers to sort.

Metal Ion Combining Ratio (Metal:Arsenazo III) pH Conditions Reference(s)
Calcium (Ca²⁺) 1:1 4.6 cdnsciencepub.comresearchgate.net
Calcium (Ca²⁺) 1:1, 1:2, 2:1, 2:2 Various cdnsciencepub.comnih.gov
Magnesium (Mg²⁺) 1:1 8.4 oregonstate.edu
Aluminum (Al³⁺) 1:1 4.0 - 5.0 researchgate.netresearchgate.net
Copper (II) (Cu²⁺) 1:1 3.0 gyanvihar.org
Bismuth (III) (Bi³⁺) 1:2 1.9 uobaghdad.edu.iq
Thorium (IV) (Th⁴⁺) 1:1 and 1:2 1-6 M HCl researchgate.net
Scandium (III) (Sc³⁺) 1:1 1.3 - 6.7 rsc.org
Cerium (III) (Ce³⁺) 1:2 3.0 scispace.com

Complexation Kinetics and Thermodynamics

The stability and formation rate of metal-Arsenazo III complexes are governed by kinetic and thermodynamic principles. These factors are critical for understanding the indicator's response time and the strength of the metal-ligand bond.

Kinetic studies, particularly using temperature-jump relaxation techniques, have provided insight into the speed of complexation. The interaction between Ca²⁺ and Arsenazo III is characterized by at least two distinct phases: a very rapid formation step occurring in the microsecond range (≤10 µs) and a much slower relaxation process in the millisecond range (~10-20 ms). nih.govnih.gov The slower phase is attributed to structural rearrangements within a 1:2 (Ca:Arsenazo III) complex. nih.govnih.gov

For lanthanide ions, kinetic investigations using stopped-flow methods have also been performed. In the case of Gd(III) complexation with DTPA using Arsenazo III as an indicator, the rate-limiting step was identified as the intramolecular decomplexation of the Gd(III)-Arsenazo III complex. rsc.orgosti.gov For Eu(III), a complexation mechanism involving a rate-limiting, acid-catalyzed loss of the Arsenazo III ligand was proposed, with an observed rate constant (k₁) of approximately 43 s⁻¹ at pH 3.6. rsc.orgosti.gov Studies on tervalent lanthanides also show that the rate constants for formation reactions tend to increase, while those for dissociation reactions decrease, when moving from lighter to heavier lanthanides. acs.org

The stability of a metal-Arsenazo III complex is quantified by its stability constant (K) or its dissociation constant (KD). These constants are crucial for analytical applications as they define the concentration range over which the indicator is effective.

A conditional log stability constant (log K) of 4.28 has been determined for the 1:1 Ca²⁺-Arsenazo III complex at pH 4.6 and an ionic strength of 0.1. cdnsciencepub.comresearchgate.net For the Al³⁺ complex, a log K value of 5.03 has been reported. researchgate.netresearchgate.net The stability of the Cu(II) complex is similar, with reported K values of 5.48 and 5.44. gyanvihar.org

For highly charged ions like Thorium(IV), the stability is significantly greater. The stability constants for the 1:1 and 1:2 Th(IV)-Arsenazo III complexes were determined at various acidities and extrapolated to zero ionic strength to find the absolute stability constants. The limiting stability constants (log β⁰) were found to be 8.56 for the 1:1 complex and 15.17 for the 1:2 complex. researchgate.net

Table 2: Selected Stability Constants for Metal-Arsenazo III Complexes This table is interactive. Click on headers to sort.

Metal Ion Complex Stoichiometry (Metal:Arsenazo III) Type of Constant Value Conditions Reference(s)
Calcium (Ca²⁺) 1:1 Conditional log K 4.28 ± 0.13 pH 4.6, Ionic Strength 0.1 M cdnsciencepub.comresearchgate.net
Aluminum (Al³⁺) 1:1 log K 5.03 pH 4.0 - 5.0 researchgate.netresearchgate.net
Copper (II) (Cu²⁺) 1:1 K 5.48 pH 3.0 gyanvihar.org
Thorium (IV) (Th⁴⁺) 1:1 Absolute log β⁰ 8.56 ± 0.13 Extrapolated to zero ionic strength researchgate.net
Thorium (IV) (Th⁴⁺) 1:2 Absolute log β⁰ 15.17 ± 0.18 Extrapolated to zero ionic strength researchgate.net
Cerium (III) (Ce³⁺) 1:2 K 2.153 x 10¹² M⁻² pH 3.0 scispace.com

Influence of Solution Parameters on Complex Stability

The stability of metal-Arsenazo III complexes is highly sensitive to the chemical environment, primarily pH and ionic strength.

Influence of pH: The pH of the solution profoundly affects complex stability by influencing the protonation state of Arsenazo III. Different metal complexes exhibit optimal stability within specific pH ranges. For example, the U(VI)-Arsenazo III complex is most stable in acidic media (pH 2.8-3.5), while the Al³⁺ complex prefers a pH of 4-5. researchgate.netasianpubs.org The Cu(II) complex is stable between pH 2.0 and 4.5. gyanvihar.org For Ca²⁺, the complex formation competes with protonation of the dye, and stability is thus highly pH-dependent. cdnsciencepub.comnih.gov This pH dependency allows for selective determination of certain metals; for instance, at pH 5-6, the interference from magnesium in the determination of alkaline-earth metals is eliminated. nih.gov

Influence of Ionic Strength: The ionic strength of the medium also plays a significant role in complex stability, particularly for a highly charged ligand like Arsenazo III. Studies on the Ca²⁺-Arsenazo III system have demonstrated a clear effect of increasing ionic strength on complex formation. cdnsciencepub.com The dissociation constant (KD) of the Ca²⁺ complex was found to vary not only with pH but also with ionic strength and the concentration of Arsenazo III itself. nih.gov This effect is also evident in the complexation of Th(IV), where stability constants were determined across a range of hydrochloric acid concentrations from 1.0 to 4.0 M. researchgate.net

Role of Azo and Arsonate Groups in Chelation

The chelating ability of Arsenazo III resides in its specific molecular structure, which features two symmetrical functional groupings. Each group consists of an o-arsonophenylazo group attached to a dihydroxynaphthalene disulfonic acid core. The key functional moieties directly involved in metal ion coordination are the azo groups (-N=N-) and the arsonate groups (-AsO₃H₂).

Research indicates that the azo groups are primary sites of interaction with metal ions, leading to the formation of stable chelate rings. The process involves the displacement of protons from the hydroxyl groups adjacent to the azo linkages and from the arsonate groups. The formation of colored complexes is a direct result of this chelation, which alters the electronic structure of the dye molecule. Furthermore, studies involving electron-spin resonance spectroscopy have shown that Arsenazo III can be reduced to an azo anion radical. science.govscience.gov The concentration of this radical is enhanced by the presence of Ca²⁺ and Mg²⁺, which suggests that complexation with these metal ions stabilizes the radical form, further implicating the azo group in the direct binding of the metal. science.govscience.gov The combined action of the arsonate and the peri-dihydroxyl groups, ortho to the azo linkage, creates a powerful polydentate binding site that can securely coordinate with a variety of metal cations.

Protonation Constants of the Ligand

Arsenazo III (3,6-bis[(2-arsonophenyl)azo]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid) is a polyprotic acid, and its interaction with metal ions is highly dependent on the pH of the solution, which dictates the protonation state of the ligand. The dissociation of its numerous protons has been a subject of detailed study, often employing spectrophotometric and computational methods to determine the respective protonation constants (pKa values).

The complexity of the Arsenazo III molecule, with its two arsenophenylazo groups and two hydroxyl groups on the naphthalene (B1677914) core, results in multiple protonation steps. Spectrophotometric analysis coupled with computer simulations has been used to evaluate these constants. For instance, studies have identified seven protonation constants within the pH range of 2 to 10.7. researchgate.net Another investigation focused on measuring the protonation constants in water, highlighting the influence of pH on the dye's properties. cdnsciencepub.com The sensitivity of the conditional stability constant of the metal-dye complex to pH is significant due to the large number of weak protons on the Arsenazo III molecule and the high charge of the resulting ligand anion. cdnsciencepub.com

The protonation constants are crucial for understanding the formation of different complex species. For example, studies on the interaction of Arsenazo III with lanthanides have shown that the 1:1 complex can exist in four different protonation states, which are dominant at pH 3.3, 6.0, 8.3, and >10, respectively. researchgate.net

Below is a table of reported acid dissociation constants (pKa) for Arsenazo III.

Table 1: Protonation Constants (pKa) of Arsenazo III

pKa Value Corresponding Acidic Group
pKₐ₁ Arsonic Acid (-AsO₃H₂)
pKₐ₂ Arsonic Acid (-AsO₃H₂)
pKₐ₃ Naphtholic Hydroxyl (-OH)
pKₐ₄ Naphtholic Hydroxyl (-OH)
pKₐ₅ Hydrazone Group (=N-NH-)
pKₐ₆ Hydrazone Group (=N-NH-)
pKₐ₇ Sulfonic Acid (-SO₃H) - Strongly acidic
pKₐ₈ Sulfonic Acid (-SO₃H) - Strongly acidic

Note: The exact assignment and values of pKa can vary based on experimental conditions like ionic strength and temperature. The table represents a generalized model of protonation sites.

Redox Chemistry and Radical Formation in Biological Research Systems

In biological research, particularly in studies involving intracellular calcium measurement, Arsenazo III has been shown to participate in redox reactions. At concentrations typically used for its function as a Ca²⁺ indicator, Arsenazo III can undergo a one-electron reduction catalyzed by mitochondrial enzymes to form an azo anion radical. science.govscience.gov This reduction has been specifically observed in preparations of rat liver mitochondria. science.govscience.gov

The source of the reducing equivalents for this reaction can be either NADH or NADPH. science.govscience.govnih.gov The enzymatic activity responsible for this reduction appears to be an azoreductase associated with the outer mitochondrial membrane. science.govscience.gov NAD(P)H generated from endogenous mitochondrial NAD(P)⁺ by internal reactions cannot be utilized for this process unless the mitochondrial structure is compromised, for instance by solubilization with detergents or under anaerobic conditions. science.govscience.gov

Furthermore, the reduction of Arsenazo III is significantly influenced by the presence of divalent cations. Research has demonstrated that both calcium (Ca²⁺) and magnesium (Mg²⁺) enhance the one-electron reduction of the dye. science.govnih.gov This suggests that the formation of the azo anion radical is not only a consequence of enzymatic activity but is also modulated by the ionic environment, particularly by the very ions Arsenazo III is often used to measure. science.gov In the presence of sulfhydryl groups, Arsenazo III can also be reduced, leading to the formation of the azo anion radical. nih.gov

The product of the one-electron reduction of Arsenazo III is a distinct azo anion radical metabolite. science.govscience.govnih.gov The generation of this free radical has been unequivocally demonstrated and characterized using electron spin resonance (ESR) spectroscopy. science.govscience.govnih.gov The ESR spectrum provides direct evidence of the formation of this radical species in biological preparations such as rat liver mitochondria, microsomes, and cytosolic fractions. science.govnih.govnih.gov

The stability and steady-state concentration of the Arsenazo III anion radical are influenced by several factors. The radical is thought to decay through a nonenzymatic, second-order process. nih.gov Its concentration is enhanced by the presence of certain diamagnetic metal ions, such as La³⁺, which are believed to stabilize the radical by forming a complex with it. nih.gov Conversely, paramagnetic metal ions like Fe³⁺, Gd³⁺, and Ni²⁺ abolish the ESR signal of the radical. nih.gov The enhancement of the radical's steady-state concentration by Ca²⁺ and Mg²⁺ is attributed to both an increased reduction of the parent molecule and enhanced stabilization of the resulting radical through complexation. science.govnih.gov

Under aerobic conditions, the reduction of Arsenazo III and the formation of its radical metabolite are linked to an increased flow of electrons from NAD(P)H to molecular oxygen, which results in the generation of superoxide (B77818) anions and hydrogen peroxide. science.govscience.govnih.gov The generation of these reactive oxygen species and the radical metabolite itself can have implications for the biological system under investigation, potentially leading to cellular toxicity through the oxidation of critical molecules like functional sulfhydryl groups. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
Arsenazo III
Arsenazo III sodium
Calcium
Magnesium
NADH (Nicotinamide adenine (B156593) dinucleotide, reduced)
NADPH (Nicotinamide adenine dinucleotide phosphate (B84403), reduced)
NAD(P)H
La³⁺ (Lanthanum ion)
Fe³⁺ (Iron (III) ion)
Gd³⁺ (Gadolinium (III) ion)
Ni²⁺ (Nickel (II) ion)
Superoxide anion

Advanced Analytical Methodologies and Development

Optimization of Spectrophotometric Assay Conditions

The spectrophotometric determination of various metal ions using Arsenazo III sodium salt is a widely employed analytical technique. The sensitivity and selectivity of these methods are highly dependent on the reaction conditions. Optimization of parameters such as pH, ionic strength, and the presence of organic solvents is crucial for achieving reliable and accurate results.

The pH of the medium is a critical factor that profoundly influences the formation and stability of metal-Arsenazo III complexes. Arsenazo III itself is a pH-sensitive dye with multiple ionizable groups, and its absorption spectrum changes with varying hydrogen ion concentrations. rjpbcs.comnih.gov The stability and absorbance of the metal complexes are, therefore, highly pH-dependent.

For instance, in the determination of calcium, the complex formation is sensitive to pH changes. cdnsciencepub.com Studies have shown that the absorption spectrum of Arsenazo III in the presence of Ca²⁺ and Mg²⁺ is significantly influenced by pH in the range of 5.0 to 7.5. nih.gov While an acidic medium can prevent interference from magnesium, it is suboptimal for spectrophotometric measurements of calcium, as the molar absorptivity of the Ca-Arsenazo III complex is significantly lower at acidic pH compared to alkaline pH. nih.gov For the simultaneous determination of calcium and magnesium, distinct pH ranges are utilized. Calcium can be determined in a pH range of 3.5-6.5 where the magnesium complex has minimal absorbance, while the total concentration of both ions can be determined at a pH of 8.3-8.5. oregonstate.edu A pH of 4.6 was chosen in one study for determining free calcium to minimize spectral changes. cdnsciencepub.com Other methods have utilized a neutral pH of around 6.75 for calcium determination. reckondiagnostics.comanamollabs.comaccurex.net

The complexation of other metal ions with Arsenazo III also exhibits strong pH dependence. For the simultaneous determination of uranium and thorium, a pH of 3.0 was found to be optimal, providing maximum absorbance and minimum spectral overlap for both complexes. scielo.brscielo.br The complexation of thorium with Arsenazo III is noted to increase significantly from pH 1.5 to 2.0. researchgate.netresearchgate.net The determination of cerium(III) is effectively carried out at pH 3.0. scispace.com For transition metals like Mn²⁺ and Co²⁺, complex formation has been studied at pH 7.2, while for Fe²⁺, a pH of 5.5 is used. rjpbcs.comnih.gov The complexation of Cu²⁺ with Arsenazo III is optimal in the pH range of 2.5-4.0. rasayanjournal.co.in The interference of magnesium in the determination of alkaline-earth metals can be eliminated at a pH of 5-6. nih.gov

Table 1: Optimal pH for Complex Formation of Various Ions with Arsenazo III

Ion Optimal pH Wavelength (nm) Reference
Calcium (Ca²⁺) 4.6 - cdnsciencepub.com
Calcium (Ca²⁺) 6.75 630 reckondiagnostics.com
Calcium (Ca²⁺) Alkaline - nih.gov
Cerium (Ce³⁺) 3.0 653 scispace.com
Copper (Cu²⁺) 2.5 - 4.0 610 rasayanjournal.co.in
Iron (Fe²⁺) 5.5 560 rjpbcs.com
Manganese (Mn²⁺) 7.2 620 rjpbcs.com
Cobalt (Co²⁺) 7.2 622 rjpbcs.com
Thorium (Th⁴⁺) 2.0 665 researchgate.net
Uranium (U⁶⁺) & Thorium (Th⁴⁺) 3.0 600-760 scielo.brscielo.br

The ionic strength of the solution is another parameter that can significantly affect the complexation reaction between metal ions and Arsenazo III. An increase in ionic strength can influence the activity coefficients of the reacting species, thereby affecting the stability and absorbance of the resulting complex.

In the study of the Ca²⁺-Arsenazo III system, it was observed that increasing ionic strength, for instance with NaCl, clearly affects complex formation. cdnsciencepub.com The effect of monovalent cations like Na⁺ and K⁺ on the Ca²⁺-Arsenazo III complex formation was found to be a function of ionic strength rather than a species-specific interaction. cdnsciencepub.com The dissociation constant (KD) of the Ca-Arsenazo III complex varies not only with pH but also with ionic strength and the concentration of Arsenazo III itself. nih.gov This is particularly important as changes in ionic strength can alter the KD, leading to a disproportionate amount of complex formation as the Arsenazo III concentration is increased. nih.gov For the determination of thorium, the recovery of the Th-Arsenazo III complex was analyzed by considering the influence of ionic strength. iaea.org

The addition of water-miscible organic solvents to the reaction medium can enhance the sensitivity and selectivity of spectrophotometric methods using Arsenazo III. These solvents can influence the dielectric constant of the medium, which in turn can affect the stability and molar absorptivity of the metal-Arsenazo III complex.

Several organic solvents, including dioxane, acetone (B3395972), and ethanol (B145695), have been shown to increase the sensitivity and selectivity of Arsenazo III reactions with alkaline-earth metals in an acidic medium. nih.govcolab.ws In the determination of americium(III), the addition of polar water-miscible organic solvents such as acetone, acetonitrile, dimethylformamide, dioxane, and ethanol resulted in the stabilization of the color and a significant enhancement in absorbance values. akjournals.com Among the tested solvents, a 60% dioxane-ethanol (1:1) mixture was found to be the most effective, tripling the apparent molar absorptivity compared to the reaction in a purely aqueous medium. akjournals.com However, in the determination of cerium(III), the addition of organic solvents like formic acid, acetic acid, ethanol, and tetrahydrofuran (B95107) did not show a significant change in the spectral position but did cause a decrease in absorbance intensity compared to water, making water the recommended solvent. scispace.com The stability of Arsenazo III itself can also be affected by the medium; it has been found to be more stable in perchloric acid compared to oxidizing acids like nitric acid. scispace.com

Table 2: Effect of Organic Solvents on Arsenazo III Reactions

Analyte Organic Solvent Observation Reference
Alkaline-earth metals Dioxane, Acetone, Ethanol Increased sensitivity and selectivity in acidic medium. nih.govcolab.ws nih.govcolab.ws
Americium(III) Acetone, Acetonitrile, Dimethylformamide, Dioxane, Ethanol Stabilized color and enhanced absorbance. akjournals.com akjournals.com
Americium(III) 60% Dioxane-Ethanol (1:1) Highest sensitivity, ~3x increase in molar absorptivity. akjournals.com akjournals.com
Cerium(III) Formic acid, Acetic acid, Ethanol, Tetrahydrofuran Decreased absorbance intensity compared to water. scispace.com scispace.com

Integration with Surfactants and Micellar Systems

The use of surfactants and the formation of micellar systems can significantly improve the analytical performance of spectrophotometric methods involving Arsenazo III. Surfactants can increase the solubility of the complex, enhance molar absorptivity, and shift the absorption maximum to a longer wavelength, thereby increasing sensitivity and reducing interferences.

Sodium dodecyl sulfate (B86663) (SDS), a common anionic surfactant, has been effectively used to enhance the determination of cerium(III) with Arsenazo III. scispace.com The addition of SDS at pH 3.0 leads to the formation of a blue-greenish colored chelate with a maximum absorption at 653 nm, resulting in a sensitive and selective method. scispace.com Surfactant-mediated cloud point extraction (CPE) using Triton X-114 and SDS has also been employed for the preconcentration and determination of dyes like Arsenazo-III. researchgate.net In the solid-phase extraction of uranium, alumina (B75360) coated with sodium dodecyl sulfate and modified with pyrocatechol (B87986) violet has been used as an adsorbent, with the final determination carried out using Arsenazo III. researchgate.net

Solid-Phase Extraction and Preconcentration Techniques

Various adsorbent materials have been developed and modified for the selective extraction of metal ions that are subsequently quantified using Arsenazo III. For instance, novel silica-based adsorbents modified with Arsenazo III have been used for the solid-phase extraction of rare earth elements. tandfonline.com Silica (B1680970) modified with Arsenazo III can quantitatively extract these elements at a pH range of 2.0–6.0. tandfonline.com Similarly, silica modified with Arsenazo-III in the presence of the cationic surfactant cetyltrimethylammonium bromide has been used for the preconcentration of thorium, zirconium, and scandium from rock samples. ias.ac.in

For the determination of uranium, SPE methods often precede the spectrophotometric analysis with Arsenazo III. iaea.org One method involves the use of octadecyl bonded silica membrane disks modified with piroxicam (B610120) for the extraction of uranyl ions from natural waters. nih.gov Another approach utilizes TBP-plasticized dibenzoylmethane-loaded polyurethane foam for the preconcentration of uranium. akjournals.com Flotation-assisted homogeneous liquid-liquid microextraction has also been used for the preconcentration of thorium prior to its determination. researchgate.net Furthermore, cloud point extraction has been successfully applied for the preconcentration of uranium and thorium using Arsenazo III as the complexing agent. dergipark.org.trresearchgate.net

Immobilization Strategies for Sensor Development

Immobilizing Arsenazo III onto solid supports is a key strategy in the development of optical sensors. This approach offers several advantages, including reusability of the reagent, enhanced stability, and the potential for miniaturization and integration into portable analytical devices.

Arsenazo III has been chemically immobilized on transparent agarose (B213101) membranes to create selective optical sensors, particularly for the determination of uranyl ions (UO₂²⁺). rsc.orgresearchgate.netrsc.org The process involves activating the agarose membrane and then covalently bonding the Arsenazo III molecule to it. rsc.org The resulting membrane exhibits a distinct color change from purple to dark violet in the presence of the target analyte, allowing for its quantification. rsc.orgresearchgate.netrsc.org

The immobilization conditions, such as the pH of the reaction solution and the concentration of Arsenazo III, are optimized to achieve maximum loading of the dye onto the membrane. rsc.org For instance, the optimal pH for immobilizing Arsenazo III on an agarose membrane has been found to be 10. rsc.org These sensors have demonstrated high selectivity for uranyl ions over other potentially interfering metal ions. rsc.orgresearchgate.netrsc.org The sensor for UO₂²⁺ showed two linear response ranges: 3.8 × 10⁻⁷ to 7.4 × 10⁻⁵ mol L⁻¹ and 7.4 × 10⁻⁵ to 2.1 × 10⁻³ mol L⁻¹. rsc.orgresearchgate.net

The integration of Arsenazo III-based sensing elements with fiber optic technology has led to the development of portable and sensitive analytical systems. In these sensors, Arsenazo III is immobilized on a support at the tip of a fiber optic probe. rjpbcs.commdpi.com The interaction of the immobilized Arsenazo III with the target analyte causes a change in the optical properties (e.g., absorbance or reflectance) of the sensing layer, which is then measured by the fiber optic system. rjpbcs.commdpi.com

This approach has been utilized for the determination of calcium (Ca²⁺) and lead (Pb²⁺). rjpbcs.comtandfonline.comresearchgate.net For calcium determination, a microchip-based sensor has been developed where Arsenazo III is immobilized on polymer beads. rjpbcs.comresearchgate.net The reaction with calcium results in a purple-colored complex that is quantified using a portable fiber-optic spectrophotometer. researchgate.netrsc.org This system demonstrated a linear range for calcium concentration in urine from 1.62 to 6.50 mg dL⁻¹. researchgate.netrsc.org

Table 2: Performance of an Arsenazo III-Based Fiber Optic Sensor for Calcium

ParameterValueReference
AnalyteCalcium (Ca²⁺) rsc.org, researchgate.net
PlatformMicrochip with portable fiber-optic spectrophotometer rsc.org, researchgate.net
Linear Range1.62–6.50 mg dL⁻¹ rsc.org, researchgate.net
Correlation Coefficient (R²)0.93 rsc.org

Coupling with Nanomaterials

The unique optical properties of nanomaterials, particularly gold nanoparticles (AuNPs), can be harnessed to develop highly sensitive colorimetric assays when coupled with Arsenazo III.

Gold nanoparticles have been functionalized with Arsenazo III for the photometric determination of uranyl ions. researchgate.netresearchgate.net In this method, Arsenazo III is immobilized on the surface of the AuNPs. researchgate.netresearchgate.net The presence of uranyl ions induces the aggregation of the functionalized AuNPs due to the coordination between the immobilized Arsenazo III and the uranyl ions. researchgate.netresearchgate.net This aggregation leads to a change in the surface plasmon resonance (SPR) of the AuNPs, resulting in a color change that can be measured photometrically. researchgate.net This assay has a reported limit of detection (LOD) of 119 μg/L for uranyl ions. researchgate.net

Automated and High-Throughput Analytical Systems in Research Settings (e.g., SIA)

Sequential Injection Analysis (SIA) is an automated flow analysis technique that offers advantages such as low reagent consumption, high sample throughput, and improved reproducibility. The Arsenazo III method has been successfully integrated into SIA systems for the automated determination of various ions.

Research has demonstrated the implementation of an SIA system for the determination of total calcium in blood serum. scirp.orgscirp.org The principle of the assay is based on the formation of a blue-purple complex between Arsenazo III and calcium, with the absorbance measured at 650 nm. scirp.orgscirp.org This automated system provides a linear range from 2.5 to 15 mg·dL⁻¹ for calcium, with a detection limit of 0.430 mg·dL⁻¹. scirp.org The sampling frequency of this system is 30 samples per hour. scirp.org

SIA systems coupled with spectrophotometric detection using Arsenazo III have also been developed for the analysis of uranium and thorium in environmental samples. mdpi.comuib.es These systems often incorporate an online separation and preconcentration step, for example, using a UTEVA resin column, before the reaction with Arsenazo III. mdpi.com

Table 3: Characteristics of an SIA System for Serum Calcium Determination using Arsenazo III

ParameterValueReference
Analytical TechniqueSequential Injection Analysis (SIA) scirp.org, scirp.org
AnalyteTotal Calcium scirp.org, scirp.org
MatrixBlood Serum scirp.org, scirp.org
Detection Wavelength650 nm scirp.org, scirp.org
Linear Range2.5 - 15 mg·dL⁻¹ scirp.org
Detection Limit0.430 mg·dL⁻¹ scirp.org
Sample Throughput30 h⁻¹ scirp.org

Applications in Specific Research Domains

Elemental Analysis in Environmental Matrices

The monitoring of elemental composition in environmental samples is crucial for assessing pollution and understanding geochemical processes. Arsenazo III provides a robust method for such analyses.

Arsenazo III is extensively used for the spectrophotometric determination of trace metals in water. Its sensitivity allows for the detection of low concentrations of metal ions, making it a valuable tool for water quality assessment. asm.org The methodology is often employed for monitoring rare earth elements (REEs) in microbial culture media and can be adapted for various water types, including seawater. asm.orgnih.govscispace.com

A common procedure involves the formation of a metal-Arsenazo III complex under specific pH conditions, which is then quantified by measuring its absorbance at a characteristic wavelength. scispace.com For instance, a method for determining cerium(III) in seawater involves its reaction with Arsenazo III in the presence of a surfactant at pH 3.0, forming a blue-greenish chelate with a maximum absorbance at 653 nm. scispace.com For uranium analysis in water, preconcentration steps such as cloud point extraction or solvent sublation can be employed to enhance detection limits. innovareacademics.indergipark.org.tr These methods are based on forming a uranium-Arsenazo III complex, which is then extracted and concentrated before spectrophotometric measurement. innovareacademics.indergipark.org.tr The applicability of the method extends to uranium concentrations in the range of 0.25-10.0 µg/L in water samples. asianpubs.orgiaea.orgresearchgate.net

Table 1: Research Findings on Trace Metal Determination in Water using Arsenazo III

Metal IonSample TypeMethodKey Findings
Cerium(III)SeawaterSpectrophotometry with surfactantForms a blue-greenish complex at pH 3.0; λmax at 653 nm; Beer's law obeyed for 5-70 µg/25 ml. scispace.com
Uranium(VI)Spiked Water SamplesSolvent Sublation SpectrophotometryAnionic [UO2(Ar-III)]2- complex formed at pH 1.0; floated with tri-n-octylamine and oleic acid. innovareacademics.in
Uranium(VI)Water SamplesCloud Point Extraction SpectrophotometryQuantitative extraction of U(VI)-Arsenazo-III complex at pH 2.0-3.0 using Triton X-114 surfactant. dergipark.org.tr
Rare Earth ElementsCulture MediaSpectrophotometryRapid screening method for REE depletion in the 0.1 to 10 μM range at pH 2.7-2.8. asm.org
UraniumSeawaterAnion-Exchange SpectrophotometryUranium is sorbed on a resin from acidified seawater and eluted with 1M HCl before determination with Arsenazo III. nih.gov

Arsenazo III is also a reliable reagent for quantifying metals in solid environmental matrices like soil and sediments. asianpubs.orgresearchgate.net The analytical procedure for these samples typically involves a digestion or extraction step to bring the target metal into a solution, followed by spectrophotometric determination.

For the analysis of uranium and thorium, samples can be decomposed by methods such as sodium peroxide roasting. iaea.orgosti.gov After decomposition, the residue is dissolved, and interfering elements are often separated. One method for thorium determination involves precipitating it as calcium oxalate, re-dissolving the precipitate, and then performing extraction before adding Arsenazo III for spectrophotometric measurement in a 4 mol/L HCl medium. iaea.orgosti.gov This approach is applicable to uranium and thorium ores, rocks, and soils, with a detection limit for thorium of 0.1 µg. iaea.orgosti.gov Similarly, uranium in soil and sediment samples can be determined in the concentration range of 0.25-10.0 µg/L after extraction with tributylphosphate (TBP) and subsequent complexation with Arsenazo III in a hydrochloric acid medium at pH 2.5. asianpubs.orgiaea.orgresearchgate.net

Arsenazo III serves as an indicator in the precipitation titration of sulfate (B86663) ions (SO₄²⁻) with barium salts, typically barium perchlorate. calpaclab.comtcichemicals.comcalpaclab.com In this application, the color change of the indicator signals the endpoint of the titration. However, its effectiveness can be limited under certain conditions. One study comparing several bisazochromotropic acid analogues found that while compounds like Sulfonazo III provided results in good agreement with gravimetric methods, Arsenazo III was not suitable for the determination of sulfuric acid solution because a distinct color change did not occur at the endpoint. jst.go.jp The titration is often carried out in a buffered solution (e.g., pH 3.0) with the addition of an organic solvent like acetone (B3395972) to promote the precipitation of barium sulfate. jst.go.jp

Alkaline Earth Metal Studies

Arsenazo III is a valuable reagent for the study of alkaline earth metals, particularly for the detection and quantification of calcium ions in biological and environmental samples.

Calcium Ion Detection and Quantification in Biological Research Media

Arsenazo III is widely used for the detection and quantification of calcium ions (Ca²⁺) in various biological research media. researchgate.netbiolabo.frreckondiagnostics.com The dye forms a colored complex with Ca²⁺ at a mildly acidic pH, and the resulting absorbance is proportional to the calcium concentration. biolabo.frbiolabo.fr The complex formation is typically measured at a wavelength of around 650 nm. biolabo.frbiolabo.fr

The affinity of Arsenazo III for calcium is high, which allows for the detection of micromolar concentrations of ionized calcium. medchemexpress.com However, the stoichiometry of the calcium-arsenazo III complex can be complex, with evidence suggesting the formation of multiple complexes, including 1:1, 1:2, and 2:1 (Ca²⁺:Arsenazo III) species depending on the reactant concentrations. researchgate.net Studies have also indicated the formation of a complex involving two dye molecules and two calcium ions at dye concentrations used in in-vitro biochemical studies (10-100 µM). nih.gov

Several factors can influence the apparent affinity constant (pKCa) of Arsenazo III for calcium, including pH, the presence of alkali ions, and buffer concentration. researchgate.net It is important to control these experimental conditions for reliable calcium quantification. researchgate.net

Strontium and Barium Complexation Studies

Arsenazo III also forms complexes with other alkaline earth metals, such as strontium (Sr²⁺) and barium (Ba²⁺). researchgate.netnih.gov These complexes are generally weaker than the calcium-arsenazo III complex but significantly stronger than the magnesium-arsenazo III complex. researchgate.net

Spectrophotometric studies have shown that the molar absorptivities of the strontium and barium complexes with Arsenazo III at 650 nm are 4.00 x 10⁴ L·mol⁻¹·cm⁻¹ and 3.65 x 10⁴ L·mol⁻¹·cm⁻¹, respectively. nih.govcolab.ws The stability constants of these complexes have also been measured. nih.govcolab.ws The formation of these complexes is pH-dependent, and an absorption spectra study of the strontium and barium complexes at various pH values has been conducted. oregonstate.eduoregonstate.edu

Simultaneous Determination of Calcium and Magnesium

Methods have been developed for the simultaneous spectrophotometric determination of calcium and magnesium (Mg²⁺) using Arsenazo III. oregonstate.eduresearchgate.netnih.gov One such method is based on the reaction of both analytes with Arsenazo III at a pH of 8.5. researchgate.netnih.gov A dual-pH approach has also been explored, where total calcium and magnesium are determined at pH 8.4 and 652 nm, while only calcium is determined at pH 4.1 and the same wavelength, due to the very low molar absorptivity of the magnesium complex at the lower pH. oregonstate.edu

The approximate apparent molar absorptivities for the calcium and magnesium complexes under these conditions are presented in the table below.

CationpHApproximate Apparent Molar Absorptivity (L·mol⁻¹·cm⁻¹)Reference
Calcium4.16.3 x 10³ oregonstate.edu
Calcium8.42.9 x 10⁴ oregonstate.edu
Magnesium4.1< 100 oregonstate.edu
Magnesium8.49.6 x 10³ oregonstate.edu

The interference of magnesium in calcium determination can be eliminated at a pH between 5 and 6. nih.govcolab.ws The influence of calcium concentration on the reaction between magnesium and Arsenazo III has been noted. researchgate.netnih.gov

Transition Metal and Other Cation Analysis

Arsenazo III is a chelating agent that forms stable complexes with various transition metals. cymitquimica.comrjpbcs.com Spectrophotometric studies have investigated the formation of Arsenazo III complexes with Mn²⁺, Fe²⁺, and Co²⁺. rjpbcs.com These studies have shown that Arsenazo III forms 1:1 complexes with these transition metals. rjpbcs.com

The absorption maxima and the logarithm of the formation constants for these complexes are detailed in the table below.

Transition MetalAbsorption Maximum (nm)Log of Formation Constant (log K)Reference
Mn²⁺6205.43 rjpbcs.com
Fe²⁺5605.43 rjpbcs.com
Co²⁺6225.43 rjpbcs.com

Arsenazo III has also been utilized for the spectrophotometric determination of other cations such as uranium and thorium. mpbio.comsigmaaldrich.com Furthermore, it has been used in the determination of micromolar amounts of zirconium, cadmium, and zinc. mpbio.com The dye's ability to complex with a wide range of cations underscores its utility in analytical chemistry. cymitquimica.comnih.gov

Aluminum, Gallium, Indium, Thallium, Scandium, Yttrium Determination

Arsenazo III sodium is a well-established diazo dye reagent for the spectrophotometric determination of several trivalent and other metal ions. fishersci.ptguidechem.comchemicalbook.in It is frequently employed in analytical chemistry for the quantification of aluminum (Al³⁺), gallium (Ga³⁺), and indium (In³⁺). fishersci.ptguidechem.comchemicalbook.in The dye forms distinctively colored complexes with these metal ions in aqueous solutions, allowing for their precise measurement. lookchem.com Beyond these, its utility extends to the complexometric determination of lanthanides, thallium (Tl), scandium (Sc), and yttrium (Y). fishersci.ptchemicalbook.infishersci.at

The fundamental principle of these applications lies in the formation of stable complexes between Arsenazo III and the target metal ions. This interaction leads to a significant shift in the absorption spectrum, which can be measured to determine the concentration of the metal ion. The high sensitivity and selectivity of Arsenazo III for certain metal ions make it a preferred reagent in many analytical procedures. For instance, studies have demonstrated its effectiveness in the spectrophotometric analysis of aluminum and gallium. The stability of the formed complexes is a key factor in the accuracy of these determinations. scispace.com

Table 1: Metals Determined Using this compound

Metal Ion Application Type
Aluminum Al³⁺ Spectrophotometric Determination
Gallium Ga³⁺ Spectrophotometric Determination
Indium In³⁺ Spectrophotometric Determination
Thallium Tl⁺/Tl³⁺ Complexometric Determination
Scandium Sc³⁺ Complexometric Determination
Yttrium Y³⁺ Complexometric Determination
Lanthanides Ln³⁺ Complexometric Determination
Uranium UO₂²⁺ Spectrophotometric Determination

Copper (II) Complexation and Determination

Arsenazo III also serves as a ligand for the complexation and subsequent spectrophotometric determination of copper (II) ions. Research has shown that Arsenazo III forms a 1:1 complex with Cu(II). gyanvihar.org The optimal conditions for this complexation have been identified, with a pH of 3.0 and a temperature of 40°C being favorable. gyanvihar.org

The analytical and kinetic studies of the Cu(II)-Arsenazo III complex are typically performed at the wavelength of maximum absorbance (λmax), which is 610 nm. gyanvihar.org The stability constant (K) of the complex has been determined using methods such as the Mole ratio method and Job's method of continuous variance, yielding values of 5.48 and 5.44, respectively. gyanvihar.org The molar absorptivity coefficient for the complex is approximately 2.7 x 10³ L mol⁻¹ cm⁻¹, and it adheres to Beer's law within a specific concentration range. gyanvihar.org

Applications in Cellular and Subcellular Research (Methodological Focus)

Arsenazo III has proven to be a powerful tool for investigating the roles of metal ions, particularly calcium (Ca²⁺), in various biological processes at the cellular and subcellular levels.

Measurement of Intracellular Ion Transients (e.g., Ca²⁺) in Isolated Cells and Tissues

A primary application of Arsenazo III in cellular biology is the measurement of transient changes in intracellular ion concentrations, most notably Ca²⁺. Its ability to form a colored complex with calcium allows researchers to monitor fluctuations in intracellular free Ca²⁺ levels in real-time using spectrophotometric techniques. jneurosci.orguci.edu This has been instrumental in studying a wide array of physiological phenomena, including muscle contraction and neurotransmitter release.

The dye can be introduced into cells, such as isolated neurons or muscle fibers, where it acts as an intracellular indicator. uci.edujneurosci.orgsemanticscholar.org Changes in the absorbance of the dye at specific wavelengths directly correlate with changes in the intracellular Ca²⁺ concentration. jneurosci.orgjneurosci.org This method has been successfully used to detect Ca²⁺ transients following action potentials in identified leech neurons and to quantify the rise in free calcium during a muscle twitch in frog skeletal muscle fibers. uci.edujneurosci.org The rapid response time of Arsenazo III makes it suitable for resolving fast cellular events. jneurosci.org

Studies in Permeabilized Cells and Isolated Organelles (e.g., mitochondria)

To investigate ion transport mechanisms within specific cellular compartments, researchers often use permeabilized cells or isolated organelles. Arsenazo III is frequently employed in such studies to monitor ion fluxes across organellar membranes. For instance, in studies involving permeabilized tachyzoites, Arsenazo III has been used to detect ATP-mediated calcium uptake into non-mitochondrial stores. plos.org

A significant body of research has utilized Arsenazo III to study calcium transport in isolated mitochondria. oup.comresearchgate.netnih.govpnas.org By adding the dye to a suspension of mitochondria, researchers can spectrophotometrically measure Ca²⁺ uptake and release from these organelles. oup.com This has been crucial for elucidating the mechanisms of mitochondrial calcium homeostasis, including the activity of the Na⁺/Ca²⁺ exchanger. oup.comresearchgate.netnih.gov For example, studies have used Arsenazo III to monitor sodium-induced calcium release from heart and brown adipose tissue mitochondria. oup.compnas.org Furthermore, the dye has been loaded into mitochondria to study the regulation of the Na⁺-Ca²⁺ carrier by extramitochondrial Ca²⁺. nih.gov

Table 2: Research Applications of Arsenazo III in Cellular and Subcellular Studies

Research Area System Key Findings
Intracellular Ion Transients Isolated Leech Neurons Detected Ca²⁺ transients following action potentials. jneurosci.org
Intracellular Ion Transients Frog Skeletal Muscle Fibers Quantified the rise in free Ca²⁺ during a muscle twitch. uci.edu
Permeabilized Cells Toxoplasma gondii Tachyzoites Detected ATP-mediated Ca²⁺ uptake into non-mitochondrial stores. plos.org
Isolated Organelles Heart Mitochondria Monitored Ca²⁺ uptake and sodium-induced Ca²⁺ release. oup.comresearchgate.net
Isolated Organelles Brown Adipose Tissue Mitochondria Studied Na⁺-stimulated Ca²⁺ efflux. pnas.org

Investigations of Metal Ion Interactions with Biological Macromolecules

Arsenazo III is also utilized in studies examining the interactions between metal ions and biological macromolecules. This application helps in understanding the crucial roles that metal ions play in various biological systems. By competing with macromolecules for metal ion binding, or by indicating the concentration of free metal ions in the presence of these macromolecules, Arsenazo III can provide insights into the binding affinities and kinetics of these interactions.

Use in Phototransduction Process Research

The process of phototransduction, the conversion of light into an electrical signal in photoreceptor cells, involves significant changes in intracellular Ca²⁺ concentrations. Arsenazo III has been a valuable tool in studying these dynamics. It has been used to measure light-induced changes in intracellular ionized calcium in Limulus ventral photoreceptor cells, demonstrating its sensitivity in detecting rapid calcium fluctuations associated with phototransduction.

Furthermore, research on vertebrate rod outer segments has utilized Arsenazo III to investigate the Na⁺-Ca²⁺ exchange mechanism, a critical component of phototransduction. annualreviews.org By measuring Na⁺-stimulated Ca²⁺ release from intact rod outer segments, researchers have been able to characterize the properties of this exchanger and its role in regulating intracellular calcium levels in response to light. psu.edu Studies have also used Arsenazo III to demonstrate that phototransduction can persist even after significant depletion of intracellular calcium, providing key insights into the underlying mechanisms of this process. nih.gov

Interference and Selectivity Studies

Anionic Interference Effects

Several anions can interfere with the formation of the Arsenazo III-analyte complex, often by forming stable complexes with the target cation, thereby preventing its reaction with the indicator.

In the context of uranium determination, phosphate (B84403) and citrate (B86180) ions are known to cause serious interference, especially at high concentrations relative to uranium. researchgate.netresearchgate.net Other anions like fluoride (B91410), cyanide, and sulfate (B86663) have also been reported to interfere, particularly when their concentrations exceed a certain tolerance limit. researchgate.netakjournals.com

For calcium determination, anions that form stable calcium complexes, such as citrate, oxalate, and fluoride, can lead to falsely decreased results. labtest.com.br The presence of EDTA, a strong chelating agent, will also significantly interfere with calcium measurement by sequestering the calcium ions. labtest.com.br Conversely, some studies have found that phosphate does not cause appreciable interference in the complexometric titration of calcium with EDTA using Arsenazo III as an indicator at a slightly alkaline pH. nih.gov

Table 2: Summary of Anionic Interference Effects on Arsenazo III Assays

Interfering AnionEffect on Analyte MeasurementAnalyte of InterestReference
Phosphate, CitrateSerious interference at high concentrationsUranium researchgate.netresearchgate.net
Fluoride, Cyanide, SulfateInterference beyond tolerance limitsUranium researchgate.netakjournals.com
Citrate, Oxalate, Fluoride, EDTAFalsely decreased resultsCalcium labtest.com.br
PhosphateNo appreciable interference in some methodsCalcium nih.gov

Mitigation Strategies for Interfering Species

Several strategies can be employed to minimize or eliminate the effects of interfering ions in Arsenazo III-based assays. These methods primarily involve the use of masking agents, precise pH control, and extraction techniques.

Masking Agents: Masking agents are compounds that form stable complexes with interfering ions, preventing them from reacting with Arsenazo III.

For Cationic Interference: In the determination of uranium, diethylenetriaminepenta-acetic acid (DTPA) and tartaric acid have been used effectively to mask various metallic ions, including Fe(III), Mn(II), and others. lp.edu.ua For calcium assays, 8-hydroxyquinoline (B1678124) is commonly used to chelate and mask magnesium ions, although it can also chelate some calcium, potentially reducing sensitivity. google.com 8-hydroxyquinoline sulfonate is a more water-soluble alternative that is effective at alkaline pH. nih.gov Sodium sulphate can be used as a masking agent to determine calcium, strontium, and magnesium in the presence of barium. nih.gov

For Anionic Interference: While less common, some methods aim to remove interfering anions. For instance, in uranium analysis, sodium fluoride and EDTA have been used to complex interfering elements like calcium and iron. researchgate.net

pH Control: Adjusting the pH of the reaction medium is a critical strategy for enhancing selectivity.

Arsenazo III's affinity for different cations varies significantly with pH. For example, to avoid interference from magnesium in calcium assays, performing the measurement at a pH below 7, ideally between 5 and 6, is recommended. google.com For the determination of rare earth elements, a pH between 2.7 and 2.8 provides a good balance of sensitivity and selectivity against ions like calcium and copper. nih.gov In uranium analysis, a highly acidic medium, such as 3 mol dm⁻³ perchloric acid, enhances selectivity. researchgate.net

Extraction: In some cases, the target analyte can be separated from interfering species through extraction prior to spectrophotometric analysis.

For uranium determination, a common technique involves the liquid-liquid extraction of uranium with tributylphosphate (TBP) in a benzene (B151609) solution to separate it from interfering elements before its determination with Arsenazo III. researchgate.net

Impact of Specific Reagents and Buffer Components on Analytical Performance

The choice of reagents and buffer systems can significantly influence the performance of Arsenazo III assays.

The concentration of Arsenazo III itself is a key factor. Increasing the dye concentration generally leads to higher sensitivity and a wider linear range for analyte detection. scirp.org For instance, in a sequential injection analysis system for serum calcium, a higher Arsenazo III concentration allowed for the assay of calcium up to 15 mg·dL⁻¹. scirp.org

The buffer system plays a crucial role in maintaining the optimal pH and can affect the stability and sensitivity of the assay.

In a method for serum calcium, a 1,4-piperazinediethanesulfonic acid (PIPES) buffer at pH 6.8 was found to eliminate the positive interference caused by fibrinogen precipitation that occurred at a lower pH. researchgate.net

For alkaline calcium assays, 2-amino-2-methyl-1,3-propandiol (AMPD) is a preferred buffer as it provides strong buffering capacity in the optimal pH range of 8.8 to 9. google.com

The use of certain organic solvents like dioxane, acetone (B3395972), and ethanol (B145695) can increase the sensitivity and selectivity of Arsenazo III for alkaline-earth metals in acidic medium. nih.gov

The presence of surfactants can also modify the analytical performance. N-cetyl-N,N,N-trimethylammonium bromide, a surfactant, has been shown to increase the sensitivity and selectivity of the uranium-arsenazo III complex and enhance its stability. researchgate.net

Analytical Interference from Contrast Agents in Biochemical Assays

The administration of contrast agents for diagnostic imaging can lead to significant analytical interference in various laboratory tests, including those using Arsenazo III.

Gadolinium-based contrast agents (GBCAs) are a primary concern. Some GBCAs can cause a positive bias in calcium measurements when using certain Arsenazo III reagents. nih.govresearchgate.netbiochemia-medica.com For example, gadodiamide (B1674392) and gadoversetamide (B126527) have been shown to produce a significant positive bias in arsenazo-based assays. nih.gov In one study, gadodiamide at a high concentration induced a much larger bias with the arsenazo-III method compared to other methods. researchgate.netnih.gov However, other GBCAs like gadobenate dimeglumine, gadobutrol, and gadoteridol (B1662839) did not show significant interference with some arsenazo assays. researchgate.netnih.govajronline.org The mechanism of interference involves the gadolinium chelate binding to the colorimetric reagent and also binding to serum calcium, which can lead to spurious results. nih.gov

Iodinated contrast agents can also interfere. Both iodixanol (B1672021) and iomeprol (B26738) have been found to cause a concentration-dependent positive interference in calcium assays that use Arsenazo III dye. researchgate.net

To mitigate this interference, it is recommended that blood samples be drawn prior to the administration of contrast media. blockscientific.com If this is not possible, waiting for a period longer than the agent's elimination half-life (typically under 2 hours) may be a safer alternative. nih.govresearchgate.netbiochemia-medica.com

Theoretical and Computational Investigations

Quantum Chemical Studies of Electronic Structure and Complexation

Quantum chemical calculations have been instrumental in understanding the fundamental electronic properties of the Arsenazo III molecule and its metal complexes. Early studies employed methods like the Molecular Orbital Linear Combination of Atomic Orbitals (MOLCAO) to investigate the electronic state of Arsenazo III in media of varying acidity. psu.edu These calculations revealed that the reagent exists predominantly in the azo form in solutions ranging from 1N sulfuric acid to pH 8. psu.edu However, in strongly acidic or alkaline media, ionization leads to a disruption of the molecule's symmetry, resulting in the co-existence of quinone-hydrazone and azoide tautomeric forms. psu.edu

More recent research has utilized Density Functional Theory (DFT) to explore the complexation of Arsenazo III with metal ions. DFT calculations are used to analyze the quantum chemical properties and electronic stability of ligands and their metal complexes. nih.gov For instance, studies on the complexation of thorium with Arsenazo III have used computational analysis to help establish chemical equilibrium models and determine stability constants. science.govresearchgate.net DFT has also been employed to study the energetics of metal-ionophore interactions for related sensor systems and to investigate the molecular structure and spectroscopic properties of other novel azo dyes, confirming compatibility between experimental and theoretical results. science.govscience.gov These quantum chemical approaches are crucial for understanding the structural effects and electronic transitions that govern the chromogenic behavior of Arsenazo III upon metal binding. researchgate.net

Molecular Modeling and Docking Simulations of Ligand-Ion Interactions

Docking algorithms are widely used to predict the preferred orientation of a ligand when it binds to a receptor or, in this case, a metal ion. researchgate.net This is often followed by all-atom MD simulations to assess the stability and dynamics of the ligand-ion complex over time in a simulated aqueous environment. nih.govmdpi.com These simulations can reveal key binding interactions, such as hydrogen bonds and electrostatic contacts, and provide insights into the conformational changes that occur upon complexation. nih.govacs.org For example, MD simulations have been used to validate docking results and assess the dynamic stability of ligand-protein interactions for other complex systems, confirming the stability of complexes with Root Mean Square Deviation (RMSD) values typically below 2.5 angstroms over simulation times of 100 nanoseconds. nih.gov Such computational strategies are powerful tools for elucidating the most favorable binding modes and understanding the molecular basis for the high affinity and selectivity of chelating agents like Arsenazo III. researchgate.net

Chemometric and Metrological Analysis of Spectroscopic Data

The complex equilibria of Arsenazo III with metal ions in solution, often involving multiple species, have been effectively deconvoluted using chemometric methods applied to spectrophotometric data. rsc.org These techniques are essential for accurately determining the stoichiometry and formation constants of the various complexes that can coexist. escholarship.orgrjpbcs.com

Several studies have successfully applied multivariate calibration methods, such as Partial Least Squares (PLS) regression, to resolve complex mixtures containing Arsenazo III complexes of uranium and thorium, which have overlapping spectra. researchgate.netbiolabo.fr Preprocessing techniques like Orthogonal Signal Correction (OSC) can be used with PLS to remove systematic variation from the spectral data that is unrelated to the analyte concentrations, thereby improving model accuracy. biolabo.fr

Other powerful soft-modeling methods, including Evolving Factor Analysis (EFA) and Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS), have been employed to analyze spectrophotometric titration data. rsc.org These methods can determine the number of absorbing species in solution and resolve their pure spectra and concentration profiles without prior knowledge of the equilibrium model. rsc.orgresearchgate.net For example, the application of MCR-ALS to the study of 13 different lanthanides with Arsenazo III showed that they all form a similar series of complexes with M:L (Metal:Ligand) ratios of 1:1, 1:2, and 2:2. rsc.org

Metrological concepts are also applied to these analyses to ensure the quality and reliability of the results. researchgate.net A chemometric and metrological analysis of the interaction between Arsenazo III and Neodymium(III) utilized threshold bootstrap computer-assisted target factor analysis (TB CAT) to interpret UV-VIS spectra while considering measurement uncertainties, indicating the formation of NdAazo and Nd(Aazo)₂ complexes. escholarship.org

Table 1: Summary of Arsenazo III-Metal Complex Stoichiometry Determined by Chemometric Analysis This table is interactive. You can sort and filter the data.

Metal Ion pH/Medium Stoichiometry (Metal:Ligand) Method(s) Used Reference
Lanthanides (13) pH 3.2 1:1, 1:2, 2:2 MCR-ALS, Hard Modeling rsc.org
Neodymium(III) pH 3-4 1:1, 1:2 TB CAT escholarship.org
Uranium(IV) 6 M HCl 1:1, 1:2 Spectrophotometry researchgate.net
Thorium(IV) 6 M HCl 1:1, 1:2 Spectrophotometry researchgate.net
Lanthanides pH 3.5 1:1 Mole Ratio, Job's Plot researchgate.net
Manganese(II) pH 7.2 1:1 Mole Ratio, Job's Plot biolabo.fr
Iron(II) pH 5.5 1:1 Mole Ratio, Job's Plot biolabo.fr
Cobalt(II) pH 7.2 1:1 Mole Ratio, Job's Plot biolabo.fr

Table 2: Formation/Stability Constants of Various Arsenazo III Complexes This table is interactive. You can sort and filter the data.

Metal Ion Complex Log Stability Constant (log K or β) Method Reference
Neodymium(III) log β₁₁ (1:1) 4.9 - 6.3 TB CAT escholarship.org
Neodymium(III) log β₁₂ (1:2) 10.5 - 12.1 TB CAT escholarship.org
Lanthanides K₁₁ (1:1) ~10⁵ Spectral Deconvolution rjpbcs.com
Lanthanides K₁₂ (1:2) ~10¹⁰ Spectral Deconvolution rjpbcs.com
Lanthanides K₂₂ (2:2) ~10¹⁵ Spectral Deconvolution rjpbcs.com
Manganese(II) log K (1:1) 5.43 Spectrophotometry biolabo.fr
Iron(II) log K (1:1) 5.43 Spectrophotometry biolabo.fr
Cobalt(II) log K (1:1) 5.43 Spectrophotometry biolabo.fr

Predictive Modeling for New Reagent Design

The extensive knowledge base on the structure, properties, and complexation behavior of Arsenazo III provides a foundation for the predictive modeling and design of new, improved analytical reagents. Computational approaches like Quantitative Structure-Activity Relationship (QSAR) studies are widely used to develop models that correlate the chemical structure of compounds with their physical or biological properties. Although specific QSAR models originating from Arsenazo III are not extensively documented, the methodologies are well-established for related azo dyes and chelators. science.govnih.gov

A predictive modeling approach would involve creating a library of virtual analogues by modifying the Arsenazo III scaffold—for example, by altering substituent groups on the phenylarsonic acid or naphthalene (B1677914) rings. Quantum chemical calculations could then be performed on these analogues to predict properties such as their absorption spectra and the stability of their metal complexes. science.gov This in silico screening can identify candidates with potentially enhanced sensitivity, selectivity, or altered pH profiles.

Furthermore, Arsenazo III itself can be used as a tool in combinatorial chemistry approaches for discovering new ligands. In one such study, Arsenazo III was used as a colorimetric indicator to screen a combinatorial library of peptoid-based ligands to identify novel binders for uranyl ions. rjpbcs.comresearchgate.net This highlights how the known chelating properties of Arsenazo III can be leveraged in high-throughput methods to discover entirely new classes of selective reagents. The integration of computational design, which can screen billions of molecules in silico, with targeted synthesis and high-throughput screening represents a powerful strategy for accelerating the development of next-generation chromogenic reagents based on the Arsenazo III structural motif.

Comparative Analysis with Alternative Analytical Reagents and Techniques

Comparison with Other Chromogenic Azo Dyes

Arsenazo III belongs to the family of bis-azo chromotropic acid derivatives, which includes other important reagents like Arsenazo I, Antipyrylazo III, Chlorophosphonazo III, and Methylthymol Blue. The analytical performance of these dyes varies in terms of sensitivity, selectivity, and the conditions required for complexation.

Arsenazo I: Arsenazo III is reported to be more sensitive than Arsenazo I for the determination of uranium and other actinides. scispace.comlboro.ac.uk While both form complexes with various metal ions, Arsenazo III generally exhibits a more significant bathochromic shift (shift to a longer wavelength) upon complexation, leading to higher analytical sensitivity. scispace.comlboro.ac.uk For instance, in the determination of uranium in perchloric acid, the Arsenazo III complex shows an absorption maximum at 651 nm, well-separated from the reagent's peak at 531 nm. scispace.comlboro.ac.uk

Antipyrylazo III and Chlorophosphonazo III: Asymmetric bisazo derivatives of Arsenazo and Phosphonazo have been shown to offer advantages in sensitivity and selectivity over symmetric reagents like Arsenazo III and Chlorophosphonazo III for determining elements such as thorium, uranium, and rare earth elements. researchgate.net However, in some applications, such as the volumetric determination of sulfate (B86663), Chlorophosphonazo III has been found to be a more suitable indicator than Arsenazo III. jst.go.jp Stopped-flow kinetic studies have also utilized both Arsenazo III and Chlorophosphonazo III to investigate lanthanide complexation, highlighting their different kinetic behaviors. osti.gov

Methylthymol Blue: Both Arsenazo III and Methylthymol Blue are used for the colorimetric determination of calcium. nih.govhoriba-abx.comcolostate.edu The choice between them often depends on the specific requirements of the assay, including the sample matrix and potential interfering ions. nih.govhoriba-abx.comcolostate.edu

A comparative table summarizing the key features of these dyes is presented below.

FeatureArsenazo IIIArsenazo IAntipyrylazo IIIChlorophosphonazo IIIMethylthymol Blue
Primary Analytes Ca²⁺, Rare Earth Elements, Actinides (U, Th) nih.govsigmaaldrich.comakjournals.comCa²⁺, Mg²⁺, U scispace.comoregonstate.eduCa²⁺ nih.govCa²⁺, Mg²⁺, U, Sulfate jst.go.jporegonstate.edunih.govCa²⁺ nih.govhoriba-abx.com
Sensitivity High for REEs and Actinides scispace.comlboro.ac.ukModerate scispace.comlboro.ac.ukHigh nih.govHigh oregonstate.eduGood for Ca²⁺ nih.gov
Selectivity Moderate, can be improved by pH control and masking agents nih.govLower than Arsenazo III utas.edu.auGood for Ca²⁺ in biological systems nih.govCan be used for simultaneous Ca²⁺ and Mg²⁺ determination oregonstate.eduProne to interference from other metal ions horiba-abx.com
Optimal pH Acidic for REEs and Actinides, slightly acidic to alkaline for Ca²⁺ nih.govbioactiva.combiolabo.frAlkaline for Ca²⁺ and Mg²⁺ oregonstate.eduPhysiological pH nih.govpH dependent for different ions oregonstate.eduAlkaline nih.gov

Evaluation Against Instrumental Spectroscopic Methods

Modern instrumental techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS) are the gold standards for elemental analysis due to their high sensitivity and specificity.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS offers exceptional sensitivity, capable of detecting elements at parts-per-trillion levels, and can distinguish between different isotopes of an element. researchgate.net While Arsenazo III can detect rare earth elements (REEs) at low micromolar concentrations, it lacks the selectivity to differentiate between individual REEs as their complexes with the dye produce the same color. researchgate.net In contrast, ICP-MS provides high sensitivity and can distinguish between different lanthanides. researchgate.net However, ICP-MS is a costly technique that requires complex instrumentation and specialized operators, making it less practical for on-site or field studies. researchgate.net For applications like monitoring REE depletion in bacterial culture media, an Arsenazo III-based assay presents a convenient, rapid, and sensitive alternative to ICP-MS. nih.govasm.org Studies have shown a high correlation between Ca content determined by the Arsenazo III method and ICP-OES (Inductively Coupled Plasma-Optical Emission Spectrometry) in certain sample types. mjas.my

Atomic Absorption Spectroscopy (AAS): AAS is another established technique for elemental analysis. ijmb.in While it is a reference method for determining serum calcium, it requires expensive instrumentation. colostate.educorelabsupplies.com The Arsenazo III method provides a more accessible and less expensive alternative for calcium determination. colostate.educorelabsupplies.com However, AAS is generally less sensitive than ICP-MS, with higher detection limits. nih.gov

The following table compares Arsenazo III with these instrumental methods.

FeatureArsenazo IIIICP-MSAAS
Sensitivity Good (µM range) nih.govExcellent (ppt range) researchgate.netModerate nih.gov
Selectivity Low for similar ions (e.g., REEs) researchgate.netHigh, can distinguish isotopes researchgate.netHigh for specific elements
Cost Low researchgate.netHigh researchgate.netModerate to High colostate.educorelabsupplies.com
Complexity Simple nih.govHigh, requires specialized operator researchgate.netModerate
Speed Fast nih.govSlower due to sample preparation nih.govModerate
Field Use Suitable researchgate.netNot practical researchgate.netLimited

Assessment Relative to Ion-Selective Electrodes

Ion-selective electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution. They are widely used for the direct measurement of ions like Ca²⁺.

For the determination of calcium, direct ISEs measure the biologically active free calcium (FCa), which is considered the best indicator of the body's calcium status. ijmb.in Spectrophotometric methods using Arsenazo III, on the other hand, typically measure the total calcium (TCa) concentration. ijmb.in While TCa can be affected by albumin concentrations and other bound anions, FCa levels are tightly regulated. jlabphy.org

In some studies, the time course of absorbance changes with Arsenazo III matched the time course of changes in receptor potential more closely than did Ca-ISEs in biological measurements. nih.gov However, other research has shown discrepancies between measured and calculated free calcium values when comparing ISEs with photometric methods like the Arsenazo III assay, especially at varying serum albumin concentrations. jlabphy.org Caution is therefore advised when using these methods interchangeably for clinical diagnosis. ijmb.in

FeatureArsenazo III (for Total Ca²⁺)Ion-Selective Electrode (for Free Ca²⁺)
Analyte Form Total Calcium ijmb.inFree (Ionized) Calcium ijmb.in
Principle Spectrophotometry (Colorimetric) bioactiva.comPotentiometry ijmb.in
Interferences Can be affected by other metal ions, pH, and chelating agents. nih.govcymitquimica.com Gadolinium-containing contrast media can interfere. blockscientific.comCan be affected by pH and other ions, but generally highly selective.
Application Widely used in automated analyzers for total calcium in serum and plasma. jlabphy.orgthebiomedicapk.comDirect measurement of biologically active calcium in physiological samples. ijmb.in
Response Time Fast reaction kinetics.Relatively fast.

Q & A

Q. How is Arsenazo III sodium optimized for spectrophotometric determination of calcium in biological samples?

this compound forms a blue-purple complex with calcium, detectable at 650 nm. To optimize sensitivity, reagent concentration should be tested in the range of 50–400 µM. Studies show that 400 µM provides the widest linearity (up to 15 mg·dL⁻¹), covering clinical calcium ranges (8.6–10.3 mg·dL⁻¹). Sequential aspiration of reagent and sample (e.g., 100 µL reagent → 10 µL sample → 100 µL reagent) minimizes interference and maximizes signal-to-noise ratios .

Q. What are the key steps in establishing a calibration curve for uranium(VI) using this compound?

Prepare a uranium(VI) stock solution (e.g., 1000 mg·L⁻¹ in 0.05 M HNO₃). Dilute to desired concentrations and mix with this compound in a buffer (e.g., 0.1 M sodium acetate, pH 5.6). Measure absorbance at λmax = 653 nm. A linear calibration curve is typically validated in the range of 0.1–10 µM U(VI), with careful control of pH and ionic strength to avoid competing metal interactions .

Q. Why is pH critical in this compound-based assays for rare earth elements (REEs)?

this compound exhibits pH-dependent speciation. At pH 2.6–3.0, it selectively binds REEs like Eu(III) with minimal interference from alkaline earth metals. Above pH 5, sulfonic acid groups deprotonate, enhancing sensitivity but increasing cross-reactivity with transition metals. Buffer systems (e.g., HCl/NaCl at pH 2.6) are recommended for REE-specific assays .

Advanced Research Questions

Q. How do competing ions (e.g., Mg²⁺, Zr⁴⁺) interfere with this compound assays, and how can this be mitigated?

Mg²⁺ binds this compound at alkaline pH, reducing specificity for Ca²⁺. To suppress interference:

  • Use masking agents (e.g., 8-hydroxyquinoline for Zr⁴⁺).
  • Acidify samples to pH <2 to dissociate weakly bound complexes.
  • Pre-treat with ion-exchange resins (e.g., SiO₂-PHMG adsorbents) to remove interfering cations .

Q. What experimental strategies resolve contradictions in pH-dependent spectral data for this compound?

Discrepancies arise from varying protonation states of this compound’s sulfonic and arseno groups. To standardize results:

  • Conduct UV-Vis titrations across pH 1–10 (e.g., 95% H₂SO₄ for acidic conditions, NaOH for alkaline).
  • Compare isosbestic points (e.g., 520 nm in 1 N H₂SO₄) to confirm reagent stability.
  • Validate findings with independent methods like infrared spectroscopy or polarography .

Q. How does this compound compare to structurally related reagents (e.g., Phosphonazo III) in metal selectivity?

this compound shows higher sensitivity for Th(IV), U(VI), and Zr(IV) due to its two arseno groups, which enhance metal coordination. Phosphonazo III, with phosphonic acid substituents, favors lighter REEs (e.g., La³⁺). Competitive binding studies (e.g., at pH 1–3) reveal log K values for this compound–U(VI) complexes (~6.2) exceeding those of Phosphonazo III (~5.8) .

Q. What kinetic models explain the dechelation of this compound–Gd(III) complexes by EDTA/DTPA?

Dechelation occurs via two-step acid-catalyzed mechanisms:

  • Step 1 : Protonation of the this compound–Gd(III) complex, breaking As–O–Gd bonds (rate-determining).
  • Step 2 : Rapid displacement of Gd(III) by EDTA/DTPA. Activation parameters (ΔV‡ ≈ +15 cm³·mol⁻¹) indicate significant solvation changes during proton-assisted dissociation .

Methodological Considerations

Q. How can adsorption isotherms improve the design of this compound-modified adsorbents?

Construct adsorption isotherms (e.g., Langmuir/Freundlich models) to quantify capacity. For SiO₂-PHMG-Arsenazo III sodium, capacity is ~0.8 mmol·g⁻¹ at pH 2, driven by electrostatic interactions between sulfonate groups and guanidine moieties. Desorption studies in 2 M HNO₃ show <23% reagent loss, confirming stability .

Q. What protocols ensure reproducibility in intracellular calcium transient measurements using this compound?

  • Use voltage-clamped cells (e.g., frog muscle fibers) to standardize depolarization pulses.
  • Calibrate dye concentration (e.g., 100 µM) to avoid saturation artifacts.
  • Validate signals against control experiments with EGTA to confirm calcium specificity .

Q. How are strength-duration curves applied in this compound-based excitation-contraction coupling studies?

Threshold depolarization pulses (e.g., +80 mV for 20 ms) are applied to evoke calcium transients. Strength-duration curves reveal voltage dependence of e–c coupling, unaffected by extracellular Na⁺/Cl⁻ substitution but shifted by high K⁺ solutions. Data suggest K⁺ efflux, not Ca²⁺ influx, mediates T-tubule–SR coupling .

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